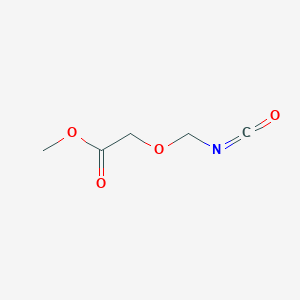
Methyl 2-(isocyanatomethoxy)acetate
描述
Methyl 2-(isocyanatomethoxy)acetate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(isocyanatomethoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₅H₉N₃O₃
- Molecular Weight : 157.14 g/mol
- CAS Number : 1067-74-9
The compound features an isocyanate functional group, which is known for its reactivity and potential biological implications.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds with isocyanate groups can possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The isocyanate moiety is often associated with anticancer activity. Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Antioxidant Properties : Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functionalities have been shown to scavenge free radicals effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isocyanates can modify proteins through carbamylation, which may lead to the inhibition of specific enzymes involved in disease processes.
- Induction of Apoptosis : Some studies suggest that isocyanates can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Mechanisms : The compound may enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various isocyanate derivatives found that this compound exhibited notable antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect. For instance, related compounds showed IC50 values as low as 3.57 µM against liver cancer cell lines .
Table 1: Biological Activities of this compound
属性
IUPAC Name |
methyl 2-(isocyanatomethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-5(8)2-10-4-6-3-7/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMWFLDRMIQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















